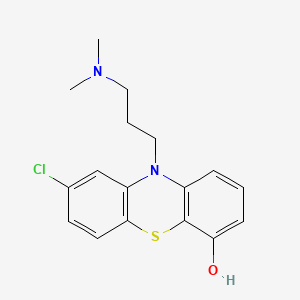
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-6-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-6-hydroxy- is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties. This compound is particularly notable for its applications in the field of antipsychotic medications, where it has been used to manage various psychiatric disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-6-hydroxy- typically involves the chlorination of phenothiazine followed by the introduction of the dimethylamino propyl group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the chlorination process. The subsequent steps involve the reaction with dimethylamine and propyl bromide under controlled temperature and pressure conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-6-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
科学的研究の応用
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-6-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Employed in the development of antipsychotic drugs and other therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The compound exerts its effects primarily through interactions with neurotransmitter receptors in the brain. It acts as an antagonist at dopamine receptors, which helps to alleviate symptoms of psychosis. Additionally, it may interact with other receptors such as serotonin and histamine receptors, contributing to its overall pharmacological profile.
類似化合物との比較
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-6-hydroxy- is unique in its specific substitution pattern, which imparts distinct pharmacological properties. Similar compounds include:
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Thioridazine: Known for its use in treating schizophrenia.
Fluphenazine: A potent antipsychotic used in the management of chronic psychotic disorders.
These compounds share a common phenothiazine core but differ in their substituents, leading to variations in their pharmacokinetics and therapeutic effects.
特性
CAS番号 |
3926-65-6 |
|---|---|
分子式 |
C17H19ClN2OS |
分子量 |
334.9 g/mol |
IUPAC名 |
8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-4-ol |
InChI |
InChI=1S/C17H19ClN2OS/c1-19(2)9-4-10-20-13-5-3-6-15(21)17(13)22-16-8-7-12(18)11-14(16)20/h3,5-8,11,21H,4,9-10H2,1-2H3 |
InChIキー |
SGVAWVKNKIMXPP-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN1C2=C(C(=CC=C2)O)SC3=C1C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



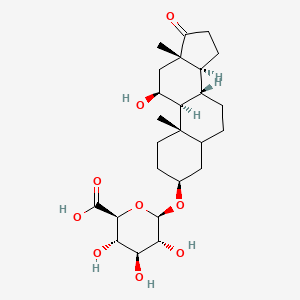
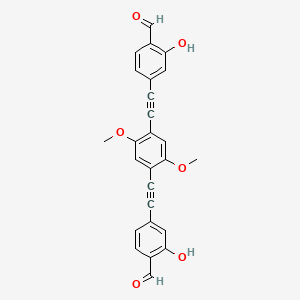
![n-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B13733217.png)
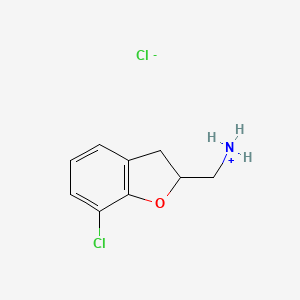
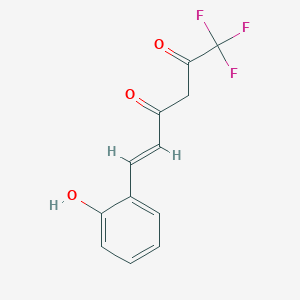
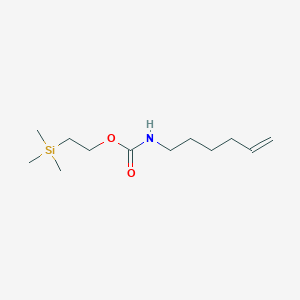

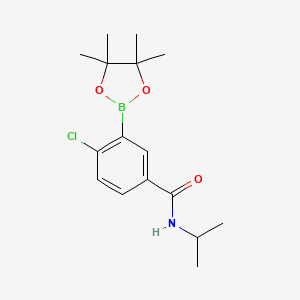
![benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate](/img/structure/B13733251.png)




